![molecular formula C6H15NS B2425634 Methyl[4-(methylsulfanyl)butan-2-yl]amine CAS No. 1334146-65-4](/img/structure/B2425634.png)

Methyl[4-(methylsulfanyl)butan-2-yl]amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

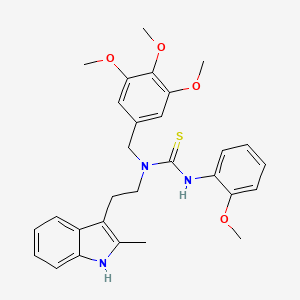

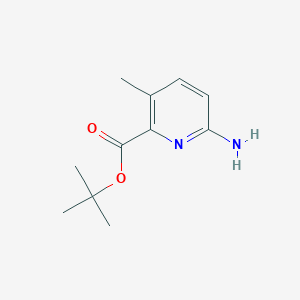

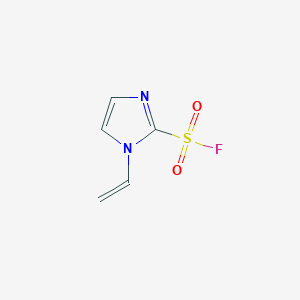

“Methyl[4-(methylsulfanyl)butan-2-yl]amine” is a chemical compound with the molecular formula C6H15NS and a molecular weight of 133.26 . It is also known as MMB-CHMINACA, a synthetic cannabinoid. The IUPAC name for this compound is N-methyl-4-(methylsulfanyl)-2-butanamine .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H15NS/c1-6(7-2)4-5-8-3/h6-7H,4-5H2,1-3H3 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications

Amine Exchange Reactions : Methyl[4-(methylsulfanyl)butan-2-yl]amine is involved in amine exchange reactions with amino acids like glycine and β-alanine. These reactions lead to the formation of specific crystallizable ion associates, indicating the compound's role in complex chemical transformations (Sun Min’yan’ et al., 2010).

Cycloaddition Reactions : It has been used in cycloaddition reactions for the synthesis of compounds like Racemic N-methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine. This process involves complex chemical steps, highlighting its versatility in organic synthesis (Zhengyu Liu et al., 2009).

Catalysis in Polymerization : The compound plays a role in catalytic processes, particularly in the polymerization of certain materials. For instance, its derivatives have been used as catalysts in the synthesis of polymers from hydrosilane (S. Deeken et al., 2006).

Synthesis of Novel Hetarylquinolines : It serves as a key ingredient in the synthesis of hetarylquinolines, which are complex organic compounds with potential applications in various fields like medicinal chemistry (I. L. Aleqsanyan et al., 2021).

Asymmetric Synthesis of Amines : This compound is used in the asymmetric synthesis of amines, providing a method to create enantioenriched amines, which are crucial in the development of pharmaceuticals and fine chemicals (J. Ellman et al., 2002).

Microwave-Assisted Synthesis of Functionalized Derivatives : It has been employed in the microwave-assisted synthesis of novel functionalized derivatives, demonstrating its utility in modern, efficient synthetic methodologies (S. Kamila et al., 2011).

CO2 Capture Performance : Derivatives of this compound have been studied for their potential in enhancing carbon dioxide capture performance. This research indicates its possible role in environmental applications and sustainability (S. Singto et al., 2016).

properties

IUPAC Name |

N-methyl-4-methylsulfanylbutan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NS/c1-6(7-2)4-5-8-3/h6-7H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYFRYENLDLWAFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSC)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

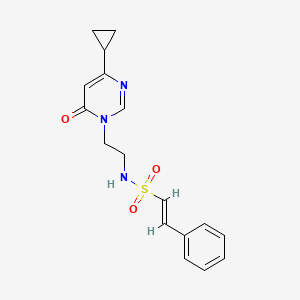

![5-methyl-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2425557.png)

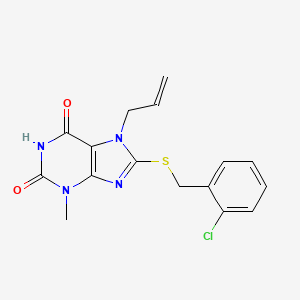

![4-benzoyl-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrole-2-carbohydrazide](/img/structure/B2425562.png)

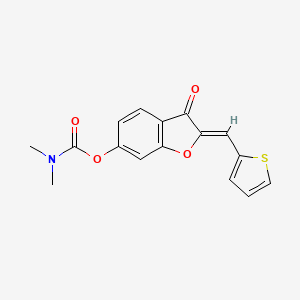

![3-fluoro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2425571.png)

![2-(4-methoxybenzyl)-1-(2-methoxyethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2425574.png)